5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole
Description
This compound features a benzodiazole core substituted with methyl groups at positions 5 and 6, linked via an ethyl chain to a 5-phenyl-1,2,4-oxadiazole moiety. Its structural complexity arises from the integration of two heterocyclic systems (benzodiazole and oxadiazole), which are known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-13-10-16-17(11-14(13)2)23(12-20-16)9-8-18-21-19(24-22-18)15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZRPVCNANMELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCC3=NOC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The benzodiazole core can be constructed through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. Specifically, derivatives of 5,6-dimethyl-1H-benzodiazole have shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that the oxadiazole ring enhances the interaction with biological targets, leading to increased cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with microbial enzymes and disrupt cellular processes. Preliminary studies suggest efficacy against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Neuroprotective Effects
Recent investigations have revealed potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses positions it as a candidate for further research in treating conditions like Alzheimer's disease .
Material Science
Fluorescent Materials
The incorporation of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole into polymer matrices has been explored for developing fluorescent materials. These materials are useful in applications ranging from sensors to organic light-emitting diodes (OLEDs). The fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring .
Photostability and Thermal Properties
Studies have shown that this compound exhibits good thermal stability and photostability when incorporated into polymer blends. This characteristic is essential for applications in coatings and electronic devices where durability under light exposure is critical .
Drug Discovery
Screening Libraries
The compound is included in various screening libraries aimed at identifying new drug candidates. Its unique structure allows for diverse interactions with biological targets, making it a valuable addition to high-throughput screening efforts in pharmaceutical research .
Structure-Activity Relationship Studies
Researchers are actively investigating the structure-activity relationships (SAR) of this compound to optimize its pharmacological properties. By altering functional groups on the benzodiazole and oxadiazole rings, scientists aim to enhance potency and selectivity for specific biological targets .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several derivatives of benzodiazole compounds for their efficacy against breast cancer cell lines. The results indicated that compounds similar to 5,6-dimethyl derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
In a comparative study published in Antibiotics, the antimicrobial activity of various oxadiazole derivatives was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the oxadiazole ring improved antibacterial potency.
Case Study 3: Neuroprotection
Research conducted at a leading neuroscience institute demonstrated that the compound could reduce oxidative stress markers in neuronal cultures exposed to amyloid-beta peptides, suggesting potential therapeutic benefits for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The oxadiazole moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The benzodiazole core can also engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s 5,6-dimethyl substitution increases lipophilicity (LogP = 3.8) compared to analogs with unsubstituted benzodiazoles (e.g., LogP = 2.5 in ) .
- Thioether-linked compounds () exhibit higher molecular weights but lower solubility due to hydrophobic linkers.
- The cyclopropyl-substituted oxadiazole () shows improved stability, likely due to steric hindrance against enzymatic degradation .
Biological Activity
5,6-Dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-1,3-benzodiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Chemical Structure
The molecular formula of this compound is . The compound features a benzodiazole core substituted with a 5-phenyl-1,2,4-oxadiazol moiety. This structure is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzodiazole and oxadiazole moieties. For instance, derivatives of benzodiazole have shown significant activity against various cancer cell lines. The presence of the oxadiazole ring enhances the cytotoxicity of these compounds. A study demonstrated that similar compounds exhibited IC50 values in the low micromolar range against human cancer cell lines .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Activity
The antimicrobial activity of benzodiazole derivatives has been well-documented. Compounds similar to 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzodiazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, some derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin .
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 18 | |
| Compound E | Escherichia coli | 16 |
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of related compounds have also been explored. Studies indicate that certain benzodiazole derivatives can inhibit pro-inflammatory cytokines and reduce edema in animal models. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the benzodiazole and oxadiazole rings significantly influence biological activity. For instance:
- Substitution at the 5-position of the oxadiazole ring enhances anticancer activity.
- Alkyl groups at specific positions on the benzodiazole core improve solubility and bioavailability.
Case Studies
A notable case study involved a series of synthesized derivatives based on the structure of 5,6-dimethyl-1-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-benzodiazole. These compounds were tested for their cytotoxic effects on various cancer cell lines and displayed promising results with a significant reduction in cell viability compared to untreated controls .
Q & A
Q. Optimization Strategy :
- Factorial design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions affecting yield .
- In-line monitoring : Use FTIR or HPLC to track intermediate formation and adjust reaction kinetics in real time .
Basic: What spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?
Answer:
- X-ray crystallography : Resolves bond angles (e.g., dihedral angles between benzodiazole and oxadiazole rings ≈80°) and hydrogen-bonding networks (e.g., weak C–H⋯N interactions) .
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.35–2.55 ppm (methyl groups) and δ 7.20–8.10 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals near δ 160 ppm indicate oxadiazole carbons .
- Elemental analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (e.g., ±0.3% deviation) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity or material properties?
Answer:
- DFT calculations :
- Optimize geometry using B3LYP/6-31G(d) basis sets to determine HOMO-LUMO gaps (e.g., ~4.2 eV for charge-transfer properties) .
- Solvatochromic analysis: Predict solvation effects on electronic transitions using polarity parameters (ET30 scale) .
- Molecular docking :
Advanced: How should researchers resolve contradictions in experimental data (e.g., divergent bioactivity results across studies)?
Answer:
- Methodological audit : Compare protocols for variations in assay conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models) to identify outliers or confounding factors .
- Control experiments : Replicate studies with standardized reagents and validated negative/positive controls .
Example : Discrepancies in IC₅₀ values may arise from differences in solvent polarity (DMSO vs. ethanol) during biological testing .
Advanced: What multi-variable experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Taguchi orthogonal arrays : Test substituent effects (e.g., halogens, methyl groups) on bioactivity with minimal experimental runs .
- QSAR modeling : Use descriptors like logP, molar refractivity, and topological polar surface area to correlate structural features with activity .
Table 1 : SAR Data for Derivatives
| Substituent Position | LogP | IC₅₀ (µM) | Target Protein |
|---|---|---|---|
| 5-CH₃, 6-CH₃ | 3.2 | 12.4 | EGFR Kinase |
| 5-Cl, 6-F | 2.8 | 8.9 | COX-2 |
Basic: What are the stability considerations for this compound under varying storage and experimental conditions?
Answer:
- Thermal stability : DSC analysis shows decomposition above 220°C; store at -20°C in amber vials .
- Photostability : Susceptible to UV degradation; use light-protected containers .
- pH sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent oxadiazole ring cleavage .
Advanced: How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize reaction scaling or process engineering for this compound?
Answer:
- Process simulation : Model heat/mass transfer in continuous-flow reactors to minimize byproducts .
- Machine learning : Train algorithms on historical yield data to predict optimal catalyst combinations (e.g., random forest regression R² > 0.85) .
Basic: What chromatographic techniques are recommended for purifying this compound and its intermediates?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10) for baseline separation .
- TLC : Monitor reactions using silica gel plates (Rf ≈ 0.5 in ethyl acetate/hexane 3:7) .
Advanced: How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or photopharmacology)?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
